N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan, pyridine, and imidazole rings, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAFTCFDJYRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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